molecular formula C23H33N5O6SSi B055341 Adenosine, 5'-O-((1,1-dimethylethyl)dimethylsilyl)-, 2'-(4-methylbenzenesulfonate CAS No. 115094-43-4

Adenosine, 5'-O-((1,1-dimethylethyl)dimethylsilyl)-, 2'-(4-methylbenzenesulfonate

Cat. No.: B055341
CAS No.: 115094-43-4
M. Wt: 535.7 g/mol
InChI Key: UECWDUYKBZLPTO-WGQQHEPDSA-N
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Description

[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate is a complex organic compound that features a variety of functional groups, including an aminopurine moiety, a tert-butyl(dimethyl)silyl group, and a 4-methylbenzenesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups in the starting material are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Glycosylation: The protected sugar is then glycosylated with 6-aminopurine using a suitable glycosyl donor and promoter.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and aminopurine moieties.

    Reduction: Reduction reactions can target the sulfonate ester group, converting it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the aminopurine moiety of the compound is of particular interest due to its similarity to nucleotides. This makes the compound useful in the study of DNA and RNA interactions, as well as in the development of nucleotide analogs for therapeutic applications.

Medicine

In medicine, the compound’s potential as a prodrug is being explored. The tert-butyl(dimethyl)silyl group can be used to protect active pharmaceutical ingredients, enhancing their stability and bioavailability.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate involves its interaction with various molecular targets. The aminopurine moiety can interact with nucleotide-binding proteins, affecting processes such as DNA replication and transcription. The tert-butyl(dimethyl)silyl group can enhance the compound’s stability and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-hydroxymethyl-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate: Lacks the tert-butyl(dimethyl)silyl group, resulting in different chemical properties.

    [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyldimethylsilyl]oxymethyl]-4-hydroxyoxolan-3-yl] acetate: Contains an acetate group instead of the 4-methylbenzenesulfonate group, leading to different reactivity.

    [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyldimethylsilyl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate: Contains a phosphate group, which significantly alters its biological activity.

Uniqueness

The presence of the tert-butyl(dimethyl)silyl group in [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate imparts unique chemical stability and reactivity, making it distinct from other similar compounds. This group also enhances the compound’s potential for use in various applications, including as a prodrug or in material science.

Properties

CAS No.

115094-43-4

Molecular Formula

C23H33N5O6SSi

Molecular Weight

535.7 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C23H33N5O6SSi/c1-14-7-9-15(10-8-14)35(30,31)34-19-18(29)16(11-32-36(5,6)23(2,3)4)33-22(19)28-13-27-17-20(24)25-12-26-21(17)28/h7-10,12-13,16,18-19,22,29H,11H2,1-6H3,(H2,24,25,26)/t16-,18-,19-,22-/m1/s1

InChI Key

UECWDUYKBZLPTO-WGQQHEPDSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO[Si](C)(C)C(C)(C)C)O

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO[Si](C)(C)C(C)(C)C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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